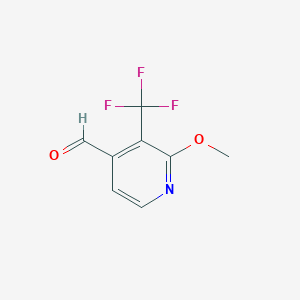

2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)5(4-13)2-3-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXKUVXOOIBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209165 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-67-9 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227572-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde CAS 1017778-70-9 properties

An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (CAS 1017778-70-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a methoxy, a trifluoromethyl, and an aldehyde group on the isonicotinic acid scaffold presents a versatile platform for the synthesis of novel chemical entities. The trifluoromethyl group, a key structural motif in modern drug design, can enhance metabolic stability, binding affinity, and bioavailability of molecules.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, and applications of this compound, drawing upon data from structurally related molecules to offer insights for researchers.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a trifluoromethyl group (-CF₃), and at the 4-position with an aldehyde group (-CHO).

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS 1017778-70-9) | 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9) | 2-(Trifluoromethyl)isonicotinaldehyde (CAS 108338-20-1) |

| Molecular Formula | C₈H₆F₃NO₂ | C₇H₇NO₂[4] | C₇H₄F₃NO[5] |

| Molecular Weight | 205.14 g/mol | 137.14 g/mol [4] | 175.11 g/mol [5] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | Colorless to light yellow liquid[6] | Not specified |

| Boiling Point | Not available | 200-201 °C | Not available |

| Density | Not available | 1.161 g/mL at 25 °C | Not available |

| Refractive Index | Not available | n20/D 1.5500 | Not available |

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (δ 9-10 ppm). The methoxy group protons will be observed as a singlet in the upfield region (δ 3.5-4.5 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal (δ > 180 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be envisioned starting from a suitable pyridine precursor. A multi-step synthesis could involve the introduction of the trifluoromethyl and methoxy groups, followed by the formation of the aldehyde functionality.

Caption: A generalized synthetic workflow for this compound.

The synthesis of trifluoromethylated pyridines can be achieved through various methods, including chlorine/fluorine exchange reactions or by using trifluoromethyl-containing building blocks.[7][8] The aldehyde group can be introduced via the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Aldehyde Group: This group is susceptible to nucleophilic attack, making it a valuable handle for forming C-C and C-N bonds. It can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination. The reactivity of the aldehyde can be influenced by the electronic effects of the methoxy and trifluoromethyl substituents.[9]

-

Pyridine Ring: The pyridine nitrogen can act as a base or a nucleophile. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

-

Trifluoromethyl Group: This group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and the aldehyde.[1][2][3][10] It also enhances the metabolic stability of the molecule.[1]

Applications in Research and Development

Trifluoromethylated pyridine derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals.[2][10]

-

Drug Discovery: The incorporation of a trifluoromethyl group can significantly improve the pharmacological profile of a drug candidate by enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][10] This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.

-

Agrochemicals: Many modern herbicides and pesticides contain the trifluoromethylpyridine scaffold due to its enhanced efficacy and metabolic stability in target organisms.[7]

-

Materials Science: Functionalized pyridines are used in the development of polymers, dyes, and electronic materials. The unique electronic properties conferred by the trifluoromethyl and methoxy groups could be exploited in the design of novel materials with specific optical or electronic characteristics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1017778-70-9 was not found, general precautions for handling similar trifluoromethylated and pyridine-based compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11][13] Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere.[11][14]

-

Hazards: Similar compounds are known to cause skin, eye, and respiratory irritation.[11][13] May be harmful if swallowed or inhaled.[11][13]

Conclusion

This compound is a promising, albeit not extensively documented, chemical entity with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. This guide, by synthesizing information from related compounds, provides a foundational understanding for researchers and developers looking to explore the utility of this versatile building block. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-3-pyridinecarboxaldehyde | CAS 71255-09-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. jelsciences.com [jelsciences.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. indofinechemical.com [indofinechemical.com]

- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. rsc.org [rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. Proton NMR Table [www2.chemistry.msu.edu]

- 18. 2-Methoxy-3-(trifluoromethyl)-4-pyridinecarboxylic acid | 1227574-06-2 [sigmaaldrich.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. ufsm.br [ufsm.br]

- 21. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 22. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 23. echemi.com [echemi.com]

- 24. CompTox Chemicals Dashboard [comptox.epa.gov]

- 25. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 26. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]

- 27. 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxaldehyde [sigmaaldrich.com]

A Keystone Building Block for Next-Generation Therapeutics: A Technical Guide to 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde

This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde, a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. While this molecule is not extensively documented in publicly available literature, this whitepaper will construct a detailed profile based on established chemical principles and data from closely related analogues. We will delve into its proposed synthesis, predict its physicochemical properties, explore its chemical reactivity, and discuss its potential applications in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The incorporation of a trifluoromethyl group (CF3) into organic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of a methoxy group and a reactive aldehyde functional group alongside the trifluoromethyl substituent on a pyridine ring, as in the case of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde, creates a versatile building block for the synthesis of complex molecular architectures. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique chemical attributes of this compound.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C8H6F3NO2 | Derived from the chemical structure. |

| Molecular Weight | 205.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | The precursor, 2-Methoxy-3-(trifluoromethyl)pyridine, is a colorless liquid[1]. The introduction of the aldehyde group may increase the melting point. |

| Boiling Point | > 200 °C | The boiling point is expected to be significantly higher than the precursor, 2-Methoxy-3-(trifluoromethyl)pyridine (b.p. 43 °C at 15 torr), due to the increased molecular weight and polarity of the aldehyde group.[] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The trifluoromethyl group increases lipophilicity, while the pyridine nitrogen and aldehyde oxygen can participate in hydrogen bonding, affording some solubility in polar protic solvents. |

| CAS Number | Not assigned | As of the time of this writing, a specific CAS number for this compound has not been located in public databases. |

Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde: A Proposed Experimental Protocol

The synthesis of the title compound can be envisioned through the formylation of the commercially available precursor, 2-Methoxy-3-(trifluoromethyl)pyridine (CAS No. 121643-44-5)[1][]. The regioselectivity of the formylation will be directed by the electronic effects of the existing substituents. The methoxy group at the 2-position is an ortho-, para-director, while the trifluoromethyl group at the 3-position is a meta-director and a strong deactivator. The 4-position is activated by the methoxy group and is the most likely site for electrophilic aromatic substitution.

A plausible and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide) to introduce a formyl group to an activated aromatic ring.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-Methoxy-3-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

-

Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde is dictated by its three key functional groups: the aldehyde, the methoxy group, and the trifluoromethyl group, all attached to the pyridine ring.

Reactions of the Aldehyde Group:

The aldehyde at the 4-position is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid, a valuable intermediate for amide and ester synthesis.

-

Reduction: Can be reduced to the corresponding alcohol, (2-methoxy-3-(trifluoromethyl)pyridin-4-yl)methanol, using reducing agents like sodium borohydride.

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form various substituted aminomethylpyridines.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can participate in condensation reactions with active methylene compounds (e.g., malonates, nitriles) to form α,β-unsaturated systems.

Reactivity of the Pyridine Ring:

The pyridine ring is substituted with both an electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl). This electronic push-pull system can influence the reactivity of the ring in further substitutions. The positions ortho and para to the methoxy group are activated, while the entire ring is generally deactivated by the trifluoromethyl group.

Potential Synthetic Applications Workflow

Caption: Synthetic utility of the target compound.

Applications in Drug Discovery and Development

Trifluoromethylated pyridine derivatives are prevalent in a number of commercialized agrochemicals and pharmaceuticals. The unique combination of functional groups in 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde makes it an attractive starting material for the synthesis of novel bioactive compounds.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold for kinase inhibitors. The aldehyde can be elaborated to introduce various side chains that can interact with the ATP binding site of kinases.

-

Synthesis of Novel CNS Agents: The lipophilicity imparted by the trifluoromethyl group can aid in blood-brain barrier penetration, making this scaffold interesting for the development of central nervous system (CNS) active agents.

-

Development of Antiviral and Antibacterial Agents: The pyridine nucleus is present in numerous antimicrobial agents. The unique electronic and steric properties of this compound could lead to the discovery of new antimicrobial drugs with novel mechanisms of action.

Conclusion

2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde represents a promising, yet underexplored, building block for chemical synthesis. This technical guide has provided a comprehensive theoretical framework for its synthesis, predicted properties, and potential applications. The strategic combination of a reactive aldehyde, a methoxy group, and a trifluoromethyl group on a pyridine ring offers a wealth of opportunities for the construction of novel and complex molecules with potential biological activity. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to the development of new and improved therapeutics and agrochemicals.

References

-

PubChem. 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine-2-carbaldehyde. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde, a specialized heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. We will delve into its chemical properties, outline detailed synthetic pathways, discuss methods for its characterization, and explore its current and potential applications.

Core Molecular Attributes

This compound is a substituted pyridine derivative featuring a methoxy group at the 2-position, a trifluoromethyl group at the 3-position, and an aldehyde functionality at the 4-position (isonicotinaldehyde). The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol |

| IUPAC Name | 2-methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde |

| CAS Number | Not yet assigned |

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring, while the methoxy group acts as an electron-donating group. This electronic interplay, combined with the reactive aldehyde handle, offers a versatile platform for a variety of chemical transformations.

Caption: Chemical structure of this compound.

Strategic Importance in Research and Development

Substituted pyridines are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The isonicotinaldehyde moiety is a versatile precursor for the synthesis of a wide range of derivatives, including imines, oximes, and hydrazones, which are common pharmacophores.[1]

The unique combination of these features in this compound makes it a highly attractive building block for the discovery of novel bioactive compounds.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the synthesis of the key intermediate, 2-methoxy-3-(trifluoromethyl)pyridine, followed by the introduction of the aldehyde group at the 4-position.

Caption: Proposed synthetic workflow for this compound.

Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine

This key intermediate can be synthesized from 2-chloro-3-(trifluoromethyl)pyridine via a nucleophilic aromatic substitution reaction.

Protocol:

-

Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-methoxy-3-(trifluoromethyl)pyridine.

Formylation of 2-Methoxy-3-(trifluoromethyl)pyridine

The introduction of the aldehyde group at the 4-position can be achieved through ortho-lithiation followed by formylation. The methoxy group can act as a directing group for this reaction.[2]

Protocol:

-

Lithiation: Dissolve 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq), dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation at the 4-position.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo. The resulting crude product, this compound, can be purified by column chromatography.

An alternative approach for the formylation step is the Vilsmeier-Haack reaction, which utilizes a milder formylating agent generated from phosphorus oxychloride and DMF.[3][4] However, the reactivity of the substituted pyridine ring towards these conditions would need to be empirically determined.

A two-step alternative to direct formylation involves the initial introduction of a hydroxymethyl group, followed by oxidation.

-

Hydroxymethylation: The lithiated intermediate from the protocol above can be reacted with paraformaldehyde to introduce a hydroxymethyl group at the 4-position, yielding (2-methoxy-3-(trifluoromethyl)pyridin-4-yl)methanol.

-

Oxidation: The resulting alcohol can then be oxidized to the desired aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[5]

Characterization and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. Based on the known data for the precursor, 2-methoxy-3-(trifluoromethyl)pyridine, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a singlet for the aldehyde proton. The chemical shifts and coupling constants will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the trifluoromethyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition.

Potential Applications

The unique structural features of this compound position it as a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds targeting other biological pathways. The aldehyde functionality allows for the facile introduction of various pharmacophoric groups through reactions like reductive amination and condensation.[1][6]

-

Agrochemicals: For the development of new herbicides, fungicides, and insecticides. Trifluoromethylpyridines are a key structural motif in a number of commercial agrochemicals.[6]

-

Materials Science: As a precursor for the synthesis of novel ligands for metal complexes with potential applications in catalysis and materials science.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a research chemical. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[7][8][9][10]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising and versatile building block for chemical synthesis. Its unique combination of functional groups offers a wide range of possibilities for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. The synthetic routes outlined in this guide provide a practical foundation for its preparation and further exploration of its chemical reactivity and utility.

References

-

Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (URL: [Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-5-(trifluoromethyl)pyridine - GHS Data. (URL: [Link])

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (URL: [Link])

-

American Chemical Society. (2025, June 9). C3-Formylation of Pyridines via Streptocyanine Intermediates. (URL: [Link])

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])

-

Directed Ortho Metalation. (n.d.). (URL: [Link])

-

PubChem. (n.d.). 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. (URL: [Link])

-

ResearchGate. (2026, January 28). (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. (URL: [Link])

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015, February 6). (URL: [Link])

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (URL: [Link])

-

Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (URL: [Link])

-

ORCA – Online Research @ Cardiff. (n.d.). 8. (URL: [Link])

-

Directed (ortho) Metallation. (n.d.). (URL: [Link])

-

Highly ortho-Selective Trifluoromethylthiolation Reactions using a Ligand Exchange Strategy. (2014, August 1). (URL: [Link])

-

ResearchGate. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (URL: [Link])

-

PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. (URL: [Link])

-

Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4. (URL: [Link])

- Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (URL: )

-

Recent advances in the synthesis of highly substituted imidazolidines. (URL: [Link])

-

The isocyanide SN2 reaction. (2023, September 19). (URL: [Link])

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (URL: )

-

ResearchGate. (n.d.). Recent applications of multicomponent reactions in medicinal chemistry. (URL: [Link])

Sources

- 1. ufsm.br [ufsm.br]

- 2. uwindsor.ca [uwindsor.ca]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Medicinal Chemistry of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde

[1]

Executive Summary

This compound (CAS: 1227572-67-9) is a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents. Its structure combines a pyridine core with three critical pharmacophores:[1]

-

4-Formyl group (Aldehyde): A reactive handle for condensation, reductive amination, and heterocyclization.

-

3-Trifluoromethyl (

): Enhances lipophilicity, metabolic stability, and directs bio-orthogonal interactions. -

2-Methoxy (

): Serves as a hydrogen bond acceptor or a leaving group (via

This scaffold is particularly relevant in the development of PI3K inhibitors , kinase modulators , and agrochemicals where the 2,3,4-trisubstituted pyridine motif acts as a bioisostere for substituted benzenes or pyrimidines.

Structural Analysis & Pharmacophore Properties

The compound exhibits a unique electronic profile due to the interplay between the electron-deficient pyridine ring and its substituents.

| Feature | Chemical Property | Medicinal Chemistry Implication |

| Pyridine Nitrogen | Basic, H-bond acceptor | Solubilizing group; interacts with hinge regions in kinase active sites. |

| 3- | Increases metabolic half-life by blocking C3 oxidation; enhances membrane permeability. | |

| 2- | Modulates electron density; can be displaced by amines (e.g., in fused ring synthesis) or retained for H-bonding. | |

| 4-Aldehyde | Electrophilic center | Critical "warhead" for constructing fused heterocycles (e.g., 1,6-naphthyridines, pyrido[4,3-d]pyrimidines). |

Electronic Distribution Diagram (Conceptual)

The

Synthetic Accessibility & Production

The synthesis of this compound primarily relies on Directed Ortho Metalation (DoM) . The acidity of the C4 proton is significantly enhanced by the adjacent electron-withdrawing

Core Synthetic Route[3][4]

-

Starting Material: 2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5).

-

Reagent: Lithium Diisopropylamide (LDA) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide).

-

Electrophile: N,N-Dimethylformamide (DMF).

Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of the target aldehyde. The

Medicinal Chemistry Applications

Application A: Synthesis of PI3K Inhibitors (Fused Systems)

The aldehyde is a precursor to pyrido[4,3-d]pyrimidines , a class of potent PI3K inhibitors. The aldehyde undergoes condensation with amidines or guanidines, followed by oxidative cyclization.

-

Mechanism: The aldehyde reacts with a nucleophile (e.g., an amine) to form an imine, which is then cyclized.

-

Relevance: Used in oncology research to target the PI3K/Akt/mTOR pathway.

Application B: "Warhead" Installation for Covalent Inhibitors

The C4-aldehyde can be converted into a vinyl sulfone or acrylamide via Wittig or Horner-Wadsworth-Emmons (HWE) reactions. These Michael acceptors can covalently bind to cysteine residues in target proteins (e.g., BTK, EGFR).

Application C: Scaffold Hopping (Bioisosteres)

Researchers use this scaffold to replace:

-

2,3-Dichlorobenzaldehyde: The

/OMe motif mimics the steric bulk of chlorines but alters the electronic landscape. -

Indole-3-carboxaldehydes: The pyridine nitrogen provides a different H-bond acceptor profile, improving solubility.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Formylation of the pyridine core at the C4 position.

Reagents:

-

2-Methoxy-3-(trifluoromethyl)pyridine (1.0 eq)

-

LDA (1.2 eq, 2.0 M in THF/heptane)

-

Dry THF (Solvent)

-

Dry DMF (1.5 eq)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

-

Base Addition: Add LDA solution dropwise over 15 minutes. Maintain temperature below -70°C.

-

Substrate Addition: Dissolve 2-Methoxy-3-(trifluoromethyl)pyridine in a minimal amount of dry THF and add dropwise to the LDA solution.

-

Metalation: Stir at -78°C for 1 hour . The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

-

Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation:

-

1H NMR (CDCl3): Look for the aldehyde singlet at

ppm. The C5 and C6 protons will appear as doublets (or broad singlets depending on coupling) in the aromatic region.

Protocol 2: Reductive Amination (General Library Synthesis)

Objective: Derivatization of the aldehyde for SAR (Structure-Activity Relationship) studies.

Procedure:

-

Dissolve the aldehyde (1 eq) and amine (1.1 eq) in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 eq).

-

Stir at room temperature for 12 hours.

-

Quench with aqueous

and extract with DCM.

Pathway Visualization: From Scaffold to Drug Candidate

The following diagram illustrates how the aldehyde serves as a divergent point for three distinct classes of bioactive molecules.

Figure 2: Divergent synthetic pathways utilizing the aldehyde handle to access kinase inhibitors, covalent modifiers, and GPCR ligands.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1227572-67-9).Link

-

Novartis AG. Tetrahydro-pyrido-pyrimidine derivatives. US Patent 8,653,092. (Describes the use of 2-methoxy-3-trifluoromethylpyridine precursors for PI3K inhibitors). Link

- Schlosser, M.Organometallics in Synthesis: A Manual. (Authoritative text on Directed Ortho Metalation of trifluoromethyl-substituted pyridines).

-

ChemicalBook. 2-(Trifluoromethyl)pyridine-4-carboxaldehyde CAS Data.Link

-

PubChem. 2-Methoxy-3-(trifluoromethyl)pyridine Compound Summary.Link

solubility of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a novel heterocyclic aldehyde of interest in pharmaceutical and agrochemical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive and methodological guide. It synthesizes theoretical principles based on the compound's physicochemical properties with detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment. By explaining the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to generate reliable solubility data, a critical parameter for reaction optimization, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for several stages of research and development:

-

Synthetic Chemistry: Optimizing reaction conditions, including solvent choice, concentration, and purification strategies like crystallization.

-

Formulation Science: Developing stable and effective delivery systems, where the active pharmaceutical ingredient (API) must remain in solution.

-

Pharmacokinetics (ADME): The dissolution rate of a compound often dictates its absorption and bioavailability.[1]

This guide addresses the solubility of this compound by first principles, examining its structural attributes to predict its behavior and then providing robust methodologies for empirical determination.

Predicted Physicochemical Profile

The solubility of a molecule is fundamentally governed by its physicochemical properties.[2] Based on its structure and data from analogous compounds, the following properties are predicted for this compound.

| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |

| Molecular Formula | C8H5F3N2O2 | - |

| Molecular Weight | 218.13 g/mol | Calculated from the molecular formula. Affects solubility calculations (e.g., converting mg/mL to mol/L). |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Estimated based on related structures like 2-Methoxy-5-(trifluoromethyl)pyridine (LogKow ~2.18).[3] The trifluoromethyl group significantly increases lipophilicity compared to a methyl group.[4] This moderate lipophilicity suggests good solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane) and lower solubility in highly polar (water) or very nonpolar (hexane) solvents. |

| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons (e.g., -OH, -NH) and cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, the methoxy oxygen, and the aldehyde oxygen can all accept hydrogen bonds from protic solvents. This suggests potential for solubility in alcohols (e.g., ethanol, methanol). |

| Polar Surface Area (PSA) | ~50-60 Ų | Estimated based on functional groups. This value indicates moderate polarity, consistent with the predicted LogP. |

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" provides a predictive framework for solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the trifluoromethyl group adds lipophilicity, the polar pyridine ring, methoxy, and aldehyde groups will hinder dissolution in highly nonpolar media.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Good to excellent solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without requiring hydrogen bond donation.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms in the target molecule.

-

Aqueous Solubility: Poor solubility is expected due to the molecule's moderate lipophilicity (LogP > 2) and lack of hydrogen bond donors.

The following diagram illustrates the relationship between the molecule's structural features and solvent selection.

Caption: Relationship between molecular properties and solvent choice.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following protocols describe methods for both rapid screening and precise quantitative measurement.

Protocol 1: Qualitative to Semi-Quantitative Solubility Screening

This initial screen provides a rapid assessment of solubility in a range of solvents, helping to classify the compound and select solvents for quantitative analysis.[5][6]

Objective: To determine if the compound is "Soluble," "Slightly Soluble," or "Insoluble" in various solvents at room temperature. A common threshold for "soluble" in early-stage research is >10 mg/mL.

Materials:

-

This compound

-

Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide)

-

Small glass vials (1-2 mL) with caps

-

Analytical balance (±0.1 mg)

-

Vortex mixer

Procedure:

-

Preparation: Weigh approximately 5 mg of the compound into a tared glass vial. Record the exact mass.

-

Solvent Addition: Add the selected solvent to the vial in 100 µL increments.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the compound is soluble at that concentration. Calculate the approximate solubility (e.g., 5 mg in 0.2 mL = 25 mg/mL).

-

Titration: If the solid is not fully dissolved, continue adding solvent in increments up to a total volume of 0.5 mL (achieving the 10 mg/mL threshold).

-

Classification:

-

Soluble: A clear solution is obtained at ≤ 0.5 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves in 0.5 mL.

-

Insoluble: No visible dissolution occurs in 0.5 mL.

-

-

Record: Document the results in a structured table.

Protocol 2: Quantitative Solubility by Isothermal Saturation (Gravimetric Method)

This method provides precise, quantitative solubility data at a specific temperature and is considered a gold-standard technique.[2][7]

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

Temperature-controlled shaker or water bath

-

Sealed vials (e.g., 4 mL HPLC vials)

-

Analytical balance (±0.01 mg)

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume of the chosen solvent (e.g., 2.0 mL).

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient period to reach equilibrium. For many organic systems, 24 hours is adequate, but 48-72 hours may be necessary and should be confirmed by taking measurements at successive time points (e.g., 24h and 48h) until the solubility value is constant.[8]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 1-2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.

-

Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed (tared) vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solid is achieved.

-

-

Calculation:

-

Mass of dissolved solute: (Weight of vial + dried solid) - (Weight of empty vial).

-

Solubility (mg/mL): Mass of dissolved solute (mg) / Volume of filtered supernatant (mL).

-

The results should be the average of at least three independent measurements.

-

The following diagram illustrates the workflow for the quantitative gravimetric method.

Caption: Workflow for quantitative solubility determination by the isothermal saturation gravimetric method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvent systems.

Table 1: Template for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Halogenated | Experimental Value | Calculated Value |

| Ethyl Acetate | Ester | Experimental Value | Calculated Value |

| Acetone | Ketone | Experimental Value | Calculated Value |

| Ethanol | Alcohol (Protic) | Experimental Value | Calculated Value |

| Toluene | Aromatic HC | Experimental Value | Calculated Value |

| Hexane | Aliphatic HC | Experimental Value | Calculated Value |

Interpretation: The collected data will validate or refine the theoretical predictions. High solubility in solvents like dichloromethane and ethyl acetate would confirm the importance of dipole-dipole interactions. Comparing solubility in ethanol versus acetone can provide insight into the contribution of hydrogen bonding. This empirical data is invaluable for making informed decisions in subsequent research and development activities.

Conclusion

While specific solubility data for this compound is not yet widely published, a robust understanding of its potential solubility profile can be derived from its molecular structure. Its moderate polarity and lipophilicity, combined with multiple hydrogen bond acceptors, suggest favorable solubility in a range of common polar aprotic and protic organic solvents. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently and accurately determine the solubility of this compound. The generation of such fundamental data is a critical step in unlocking the full potential of this and other novel chemical entities in drug discovery and materials science.

References

- Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from an educational resource on organic chemistry experiments.

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from a laboratory procedure guide.[5]

-

Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from a university lab manual.[6]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate.

- Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from a detailed guide on organic compound analysis.

-

Li, Q., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data.[9]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.[2]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from an academic experimental procedure.[7]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from a laboratory manual.[10]

-

Gravimetric method of analysis. (2016, December 24). University of Babylon / College of Pharmacy. Retrieved from lecture notes.[11]

-

The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. Retrieved from a technical application note.[12]

-

In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). ACS Publications. Retrieved from a research article.[8]

-

Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. [Image].[13]

- Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31).

- Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. (2024, August 15). Journal of Applied Toxicology.

- Physicochemical Properties. (n.d.). Pacific BioLabs.

- QDB Compounds. (n.d.). QsarDB.

- 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. (n.d.). PubChem.

- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2016, December 14).

- 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxaldehyde. (n.d.). MilliporeSigma.

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul

- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Royal Society of Chemistry.

- Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. (n.d.).

- 2-Methoxy-5-(trifluoromethyl)pyridine Properties. (2025, October 15). US EPA.

- Hydrogen bonding in a mixture of protic ionic liquids: a molecular dynamics simulation study. (n.d.). Physical Chemistry Chemical Physics.

- Interpretable Machine Learning Framework for Predicting the Reactivity of Trifluoromethyl

- Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols. (n.d.). RSC Publishing.

- 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. (n.d.).

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. csub.edu [csub.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. researchgate.net [researchgate.net]

Comparative Technical Guide: 2-Methoxy vs. 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde

The following technical guide provides an in-depth analysis of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde and its 2-chloro analog , designed for researchers in medicinal chemistry and process development.

Strategic Intermediates in Heterocyclic Scaffold Design

Executive Summary: The Strategic Pivot

In the architecture of kinase inhibitors and agrochemicals, the 3-(trifluoromethyl)isonicotinaldehyde core serves as a critical "linchpin" scaffold. The choice between the 2-Chloro (Analog A) and 2-Methoxy (Analog B) variants is not merely a matter of availability; it represents a strategic decision point in synthetic planning.

-

The 2-Chloro Analog acts as a High-Reactivity Electrophile , enabling rapid diversification via Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings. -

The 2-Methoxy Analog functions as a Stabilized Core , often used to lock the 2-position against unwanted nucleophilic attack while directing chemoselectivity exclusively to the aldehyde functionality.

This guide analyzes the physicochemical divergence, electronic properties, and synthetic utility of these two analogs, providing actionable protocols for their interconversion and downstream application.

Physicochemical & Electronic Profile

The substitution at the 2-position fundamentally alters the electronic landscape of the pyridine ring, influencing both the electrophilicity of the C4-aldehyde and the lipophilicity of the overall scaffold.

Table 1: Comparative Property Analysis

| Feature | 2-Chloro Analog | 2-Methoxy Analog |

| CAS Number | 1211539-56-8 | Derivative of 1211539-56-8 |

| Molecular Weight | 209.55 g/mol | 205.13 g/mol |

| Electronic Effect (2-Pos) | Inductive Withdrawal (-I), Weak Resonance (+M) | Inductive Withdrawal (-I), Strong Resonance (+M) |

| Net Ring Character | Electron-Deficient ( | Electron-Rich (relative to Cl-analog) |

| Aldehyde Reactivity | High (Prone to hydration/oxidation) | Moderate (Stabilized by +M of OMe) |

| LogP (Predicted) | ~2.17 | ~1.85 |

| Primary Utility | H-Bond Acceptor / Directed Aldehyde Chemistry |

Electronic Landscape Analysis

The 3-trifluoromethyl group exerts a strong electron-withdrawing effect (-I) on the ring, activating the 2- and 6-positions.

-

In the 2-Cl analog , the chlorine atom reinforces this deficiency, making the C2 carbon highly susceptible to nucleophilic attack. The aldehyde at C4 is electronically activated, increasing its rate of condensation with amines.

-

In the 2-OMe analog , the oxygen lone pair donates electron density into the ring (+M effect). This resonance contribution partially counteracts the electron-withdrawing nature of the CF3 and aldehyde groups. Consequently, the 2-OMe ring is less prone to oxidation and side reactions, making it the preferred form for storage or multi-step aldehyde manipulations (e.g., Wittig reactions) where the pyridine ring must remain inert.

Synthetic Accessibility & Interconversion

The 2-chloro analog is typically the parent species, synthesized via metallation of 2-chloro-3-(trifluoromethyl)pyridine. The 2-methoxy analog is accessed via a controlled

Diagram 1: Divergent Synthetic Pathways

The following flowchart illustrates the synthesis of the parent 2-Cl analog and its conversion to the 2-OMe derivative or downstream heterocycles.

Caption: Synthetic flowchart showing the central role of the 2-chloro analog and its conversion to the 2-methoxy derivative or fused heterocyclic systems.

Reactivity Profile: The "Switch" Mechanism

The core utility of these molecules lies in their differential reactivity.

The 2-Chloro "Hotspot" ( )

The 2-position in the chloro-analog is activated by:

-

The ring nitrogen (ortho).

-

The -CF3 group (ortho).

-

The -CHO group (para).

This "Triple Activation" makes the chloride an exceptional leaving group. Soft nucleophiles (thiols, anilines) and hard nucleophiles (alkoxides) displace the chloride rapidly, often without transition metal catalysis.

The 2-Methoxy "Mask"

The methoxy group is generally inert to mild nucleophiles. However, it serves two critical functions:

-

Solubility Enhancer: Increases solubility in organic solvents compared to the chloro-analog.

-

Latent Functionality: The -OMe can be converted to a pyridone (via HBr/AcOH hydrolysis) or activated back to a leaving group (via

then

Experimental Protocols

Protocol A: Chemoselective Methoxylation (Cl OMe)

Objective: To convert the 2-chloro analog to the 2-methoxy analog without degrading the aldehyde.

Reagents:

-

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde (1.0 eq)

-

Sodium Methoxide (0.5 M in MeOH, 1.05 eq)

-

THF (anhydrous)

Procedure:

-

Dissolution: Dissolve 1.0 eq of the 2-chloro aldehyde in anhydrous THF (5 mL/mmol). Cool the solution to -10°C (ice/salt bath). Note: THF is used to modulate reactivity; pure MeOH can lead to acetal formation.

-

Addition: Dropwise add the NaOMe solution over 15 minutes. Maintain internal temperature below 0°C to prevent Cannizzaro-type side reactions or aldehyde attack.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a more polar spot (Rf ~0.4).

-

Quench: Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography is usually not required if stoichiometry is precise. Yields typically >90%.

Protocol B: Reductive Amination (General Application)

Objective: Coupling the aldehyde with an amine while preserving the 2-substituent (Cl or OMe).

Reagents:

-

Aldehyde Substrate (Cl or OMe analog, 1.0 eq)[1]

-

Amine (

, 1.1 eq) -

Sodium Triacetoxyborohydride (

, 1.5 eq) -

DCE (Dichloroethane)

-

Acetic Acid (catalytic)

Procedure:

-

Imine Formation: Mix aldehyde and amine in DCE. Add 1 drop of AcOH. Stir for 30 mins at RT. Observation: Solution may turn slightly yellow/cloudy.

-

Reduction: Add STAB in one portion. Stir for 4–12 hours.

-

Validation:

-

For 2-Cl Analog: Ensure no displacement of Cl occurs (STAB is mild and compatible).

-

For 2-OMe Analog: Reaction is generally slower due to lower electrophilicity; mild heating (40°C) may be required.

-

Case Study: Kinase Inhibitor Scaffold Construction

In the synthesis of Pan-RAF inhibitors (e.g., analogs of Tak-632), the 2-chloro-3-(trifluoromethyl)isonicotinaldehyde is often condensed with a hydrazine derivative to form a pyrazolo[3,4-c]pyridine core.

-

Why 2-Cl? The cyclization often involves a cascade: Hydrazone formation at the aldehyde followed by intramolecular

at the 2-position. The 2-Cl is essential for this ring closure. -

Why 2-OMe? If the target requires a 2-methoxy pyridine motif (common for H-bond acceptance in the ATP binding pocket), the 2-Cl is displaced after ring formation, or the 2-OMe aldehyde is used if the cyclization method differs (e.g., oxidative cyclization).

Diagram 2: Reactivity Logic Flow

Caption: Decision matrix for selecting the appropriate starting material based on the desired final scaffold architecture.

References

-

Sigma-Aldrich. 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde Product Sheet. Link

- Schlosser, M., et al.The unique properties of the trifluoromethyl group in medicinal chemistry. Journal of Fluorine Chemistry. (General reference for CF3/Pyridine effects).

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Link

-

BenchChem. Nucleophilic Trifluoromethylation of Aldehydes Protocols. Link

Sources

The Strategic Utility of Fluorinated Pyridine Aldehydes in Modern Drug Discovery: A Technical Guide to Synthesis, Reactivity, and Application

Executive Summary

The incorporation of fluorine into heteroaromatic systems has fundamentally transformed modern drug discovery. Among these privileged scaffolds, fluorinated pyridine aldehydes stand out as exceptionally versatile building blocks[1][2]. As a Senior Application Scientist, I frequently leverage these intermediates to solve complex medicinal chemistry challenges—ranging from poor metabolic stability to suboptimal target engagement[3]. This whitepaper provides an in-depth analysis of the physicochemical impact of fluorinated pyridine aldehydes and details field-proven, self-validating synthetic protocols for their application in drug development.

The Mechanistic Rationale: Synergy of Fluorine, Pyridine, and Aldehyde

The unique value of fluorinated pyridine aldehydes lies in the orthogonal functions of their three structural components:

-

The Pyridine Core: Acting as a classic bioisostere for benzene, the pyridine ring improves aqueous solubility and provides a directional hydrogen-bond acceptor. However, electron-rich pyridines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[1].

-

The Fluorine Atom: With its high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å), fluorine exerts a profound inductive effect[2]. Placing a fluorine atom adjacent to the pyridine nitrogen drastically lowers the basicity (pKa) of the nitrogen, which enhances membrane permeability and reduces hERG liability[3]. Furthermore, strategically positioned fluorine atoms block metabolic hotspots, preventing the formation of toxic metabolites and improving overall pharmacokinetic (PK) profiles[1].

-

The Aldehyde Handle: The formyl group provides a highly reactive, electrophilic center. It is primed for rapid library generation via reductive amination, Wittig olefination, or condensation into complex heterocycles like imidazo[1,5-a]pyridines[4][5].

Structural rationale and synthetic divergence of fluorinated pyridine aldehydes.

Quantitative Impact on Physicochemical Properties

The position of the fluorine substituent on the pyridine ring dictates the molecule's physicochemical behavior[2]. The inductive electron-withdrawing effect of fluorine significantly depresses the pKa of the pyridine nitrogen, which directly impacts the LogD at physiological pH (7.4) and, consequently, oral bioavailability.

Table 1: Physicochemical Shifts in Fluorinated Pyridines

| Scaffold | pKa (Conjugate Acid) | ClogP | Primary Metabolic Liability |

| Pyridine | 5.23 | 0.65 | High (C2, C4, C6 oxidation) |

| 2-Fluoropyridine | -0.44 | 1.10 | Low (Blocked C2 hotspot) |

| 3-Fluoropyridine | 2.97 | 1.05 | Moderate (Blocked C3 hotspot) |

| 4-Fluoropyridine | 3.00 | 1.15 | Low (Blocked C4 hotspot) |

Data synthesis reflects standard computational and experimental benchmarks used in medicinal chemistry to predict target occupancy and immune reprogramming effects[3].

Validated Experimental Protocol: Reductive Amination

Reductive amination is the workhorse reaction for functionalizing pyridine aldehydes[6][7]. The following protocol is designed as a self-validating system , ensuring high yields and preventing the common pitfall of premature aldehyde reduction.

Self-validating experimental workflow for the reductive amination of pyridine aldehydes.

Step-by-Step Methodology & Causality

-

Imine Formation: Dissolve the fluorinated pyridine aldehyde (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the amine is sterically hindered or deactivated by electron-withdrawing groups.

-

-

Acid Catalysis (Conditional): Add glacial acetic acid (1.2 eq).

-

Causality: The acid serves a dual purpose: it catalyzes the dehydration step of imine formation and protonates the resulting imine to form a highly electrophilic iminium ion, which is the true substrate for the subsequent reduction.

-

-

In-Process Control (IPC): Stir at room temperature for 1-2 hours. Crucial Step: Do NOT add the reducing agent yet. Sample the reaction for LC-MS analysis.

-

Causality: Adding the reducing agent prematurely will reduce the unreacted starting aldehyde to a primary alcohol (a dead-end byproduct). Proceed only when >95% imine/iminium formation is confirmed.

-

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

-

Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it does not readily reduce aldehydes, ensuring that any trace unreacted starting material remains intact for potential recovery, while efficiently reducing the iminium ion.

-

-

Quench and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate.

-

Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the basic amine product partitions into the organic layer.

-

Case Studies in Modern Therapeutics

The utility of fluorinated pyridines is evident in the recent surge of FDA-approved drugs[8][9]. The integration of fluorinated pyridine derivatives into kinase inhibitors and GPCR ligands has consistently yielded compounds with superior pharmacokinetic profiles[1][3].

For example, in the development of 2-oxoglutarate dependent oxygenase inhibitors, researchers utilized fluorinated pyridine-2,4-dicarboxylates to demonstrate how fluorine substitution at the C3 or C5 positions fine-tunes electronic properties to achieve remarkable target selectivity[10]. Furthermore, biaryl pyridine intermediates, such as 5-(2-fluorophenyl)nicotinaldehyde, serve as "privileged structures" where the electrophilic aldehyde allows for rapid library generation and the biaryl axis provides critical hydrophobic interactions within protein binding pockets[4].

References

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview | researchgate.net | 1

-

Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases | nih.gov | 10

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs | rsc.org | 2

-

5-(2-Fluorophenyl)nicotinaldehyde | 887973-67-3 | Benchchem | benchchem.com | 4

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications | nih.gov | 8

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential | frontiersin.org |3

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | mdpi.com | 9

-

Design and Exploration of Catalytic Activity of Two-Dimensional Surface-Engineered Graphene Oxide Nanosheets in the Transannulation of N-Heterocyclic Aldehydes or Ketones with Alkylamines | acs.org | 5

-

The design and synthesis of supramolecular hosts for biological anion recognition | ucl.ac.uk | 6

-

Dalton Transactions - Unipd | unipd.it |7

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

- 4. 5-(2-Fluorophenyl)nicotinaldehyde | 887973-67-3 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. research.unipd.it [research.unipd.it]

- 8. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 10. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

safety data sheet (SDS) for 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde

Executive Summary & Strategic Importance

2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (systematically: 2-methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde) is a high-value heterocyclic building block. Its structural core—a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group—makes it a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and agrochemicals.

However, its utility comes with specific stability challenges. The electron-poor nature of the pyridine ring (exacerbated by the -CF3 group) renders the aldehyde moiety highly electrophilic. This increases its susceptibility to rapid autoxidation to the corresponding carboxylic acid and nucleophilic attack (e.g., hydration), necessitating rigorous exclusion of oxygen and moisture during handling.

This guide moves beyond the standard Safety Data Sheet (SDS), providing the "why" behind the safety protocols and offering a self-validating workflow for its use in high-stakes synthesis.

Chemical Identity & Physicochemical Profiling

Note: Specific CAS numbers for this exact isomer may vary by supplier due to the novelty of the scaffold. Always verify the structure on the Certificate of Analysis (CoA).

| Property | Specification / Description |

| Systematic Name | 2-Methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Structural Features | Pyridine core; C4-Aldehyde; C3-Trifluoromethyl; C2-Methoxy |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water (hydrolytic instability) |

| Related CAS | Reference Analog:[1][2][3][4][5][6][7] 1227574-06-2 (Corresponding Carboxylic Acid) |

Hazard Profiling: Mechanism & Mitigation

Standard GHS codes (H315, H319, H335) classify this as an irritant, but a mechanistic understanding reveals deeper risks.

The Electrophilic Threat (Sensitization Risk)

The -CF3 group at position 3 withdraws electron density from the ring, making the aldehyde carbonyl at position 4 exceptionally electrophilic.

-

Mechanism: Upon skin contact, this molecule can rapidly form Schiff bases with lysine residues in skin proteins (haptenization).

-

Implication: While currently classified as an Irritant (Xi), treat it as a potential sensitizer . Repeated exposure may lead to allergic contact dermatitis even if initial effects are mild.

Fluorine-Specific Hazards

In the event of a fire or thermal decomposition (e.g., runaway Grignard reaction):

-

Decomposition: The -CF3 bond is stable, but under combustion conditions (>300°C), it releases Hydrogen Fluoride (HF) and toxic fluorinated pyrolysis products.

-

Protocol: Standard ABC fire extinguishers are insufficient for large fires; water spray must be used to scrub HF vapors, but runoff must be contained.

Operational Protocols: Storage & Handling

The primary cause of "failed reactions" with this reagent is not the chemistry, but the purity of the starting material due to poor storage.

The "Inert-First" Storage Doctrine

Aldehydes with electron-withdrawing groups are prone to autoxidation (radical chain reaction with O₂) to form 2-methoxy-3-(trifluoromethyl)isonicotinic acid.

-

Storage Condition: -20°C under Argon or Nitrogen atmosphere.

-

Self-Validation Check: Before use, run a crude 1H-NMR.

-

Aldehyde peak: ~10.0 ppm (singlet).

-

Acid impurity: Disappearance of aldehyde peak; appearance of broad OH peak >11 ppm.

-

Acceptance Criteria: If Acid > 5%, purify via rapid silica filtration (DCM/Hexane) before use.

-

Handling Workflow (Schlenk Technique)

The following diagram outlines the decision logic for handling this compound to prevent degradation and exposure.

Caption: Figure 1: Quality Assurance workflow for air-sensitive fluorinated aldehydes prior to synthesis.

Emergency Response: Exposure Scenarios

In the event of exposure, the presence of the fluorine moiety dictates a specific response protocol distinct from general organic aldehydes.

Ocular Exposure (Critical)

-

Immediate Action: Rinse with lukewarm water for 15 minutes.

-

Specific Contraindication: Do NOT use neutralizing eye drops. The aldehyde functionality can react exothermically with certain neutralizers.

-

Medical Follow-up: Ophthalmological consult is mandatory to rule out corneal clouding caused by the pH drop from potential HF hydrolysis (rare but possible in wet environments).

Spillage & Decontamination

-

Small Spill: Absorb with vermiculite.[8] Do not use paper towels (cellulose), as strong electrophiles can react with hydroxyls in cellulose, potentially generating heat.

-

Deactivation Solution: 5% Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the aldehyde, reducing its volatility and reactivity before disposal.

Caption: Figure 2: Triage logic for personnel exposure. Note the specific prohibition of neutralizers for eye contact.

Synthetic Application Context

To maximize yield and safety, consider these reaction parameters:

-

Reductive Aminations: When reacting with amines, use mild reducing agents like Sodium Triacetoxyborohydride (STAB) . Stronger agents (LiAlH₄) may defluorinate the C3-CF3 group or reduce the pyridine ring.

-

Oxidation: If converting to the acid, use Sodium Chlorite (NaClO₂) (Pinnick oxidation) with a scavenger (2-methyl-2-butene) to prevent chlorination of the electron-rich methoxy position.

References

-